molecular formula C14H10 B1421320 Phenanthrene-13C6 CAS No. 1189955-53-0

Phenanthrene-13C6

Cat. No.: B1421320
CAS No.: 1189955-53-0
M. Wt: 184.18 g/mol
InChI Key: YNPNZTXNASCQKK-KHNBPAKNSA-N
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Description

Phenanthrene-13C6 is a labeled variant of phenanthrene, a polycyclic aromatic hydrocarbon. In this compound, all six carbon atoms in the phenanthrene structure are labeled with the carbon-13 isotope. Phenanthrene itself is composed of three fused benzene rings, making it a planar molecule with significant aromatic stability. The labeling with carbon-13 makes this compound particularly useful in various scientific research applications, including tracing and studying chemical reactions and metabolic pathways.

Mechanism of Action

Target of Action

Phenanthrene-13C6, a labeled version of Phenanthrene, primarily targets polycyclic aromatic hydrocarbon (PAH) degrading bacteria . These bacteria play a crucial role in the biodegradation of PAHs, which are persistent organic pollutants .

Mode of Action

This compound interacts with its targets, the PAH-degrading bacteria, to facilitate the degradation of Phenanthrene . The compound’s structure, similar to the intermediate metabolite of Phenanthrene (catechol), allows it to boost Phenanthrene co-metabolism by fostering the growth of Phenanthrene-degrading bacteria, specifically Burkholderiaceae, and by facilitating the production of the key metabolic enzyme catechol 1,2-dioxygenase (C12O) .

Biochemical Pathways

The degradation of this compound involves several biochemical pathways. The compound undergoes a series of chemical changes, leading to the production of various intermediate products . These intermediates include salicylic acid, catechol, and various phthalic acid derivatives . The pathways feature three significant benzene ring cleavage steps .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of this compound results in the degradation of Phenanthrene, a hazardous PAH . The compound exhibits a degradation efficiency of up to 72% for Phenanthrene under optimal conditions . This underscores its potential for remediating environments polluted by PAH metabolites .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH, inoculum concentration, and incubation temperature can affect the compound’s degradation efficiency . Moreover, the presence of phenolic root exudates (PREs) can accelerate the degradation of this compound and influence the formation of rhizosphere biofilm/iron plaque .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenanthrene-13C6 can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This method involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, resulting in the formation of phenanthrene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled precursors and sophisticated synthesis techniques to ensure the incorporation of carbon-13 isotopes. The process requires stringent reaction conditions and purification steps to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene-13C6 undergoes various chemical reactions, including:

    Oxidation: Phenanthrene can be oxidized to form phenanthrenequinone and other oxidized derivatives.

    Reduction: Reduction reactions can convert phenanthrene to dihydrophenanthrene and other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Phenanthrenequinone, phthalic acid derivatives.

    Reduction: Dihydrophenanthrene.

    Substitution: Bromophenanthrene, nitrophenanthrene.

Scientific Research Applications

Phenanthrene-13C6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenanthrene-13C6 can be compared with other labeled polycyclic aromatic hydrocarbons, such as:

    Phenanthrene-d10: Labeled with deuterium instead of carbon-13.

    Naphthalene-13C10: Another polycyclic aromatic hydrocarbon labeled with carbon-13.

    Anthracene-13C14: A larger polycyclic aromatic hydrocarbon with carbon-13 labeling.

Uniqueness

This compound is unique due to its specific labeling with carbon-13, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. This labeling allows for precise tracking and analysis of its behavior in various chemical and biological systems .

Properties

IUPAC Name

phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,3+1,5+1,7+1,11+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNZTXNASCQKK-KHNBPAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676104
Record name (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189955-53-0
Record name (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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